N,N-bis(2-hydroxyethyl)benzenesulfonamide

Description

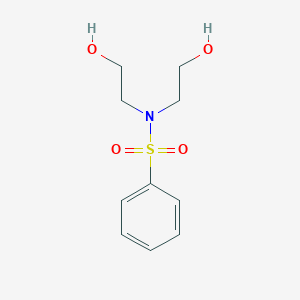

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c12-8-6-11(7-9-13)16(14,15)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHSFCBOCSEJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Supramolecular Structural Analysis

Advanced Crystallographic Investigations of N,N-bis(2-hydroxyethyl)benzenesulfonamide Derivatives

Detailed structural information for derivatives of this compound has been successfully obtained through single-crystal X-ray diffraction, a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A notable example is the crystallographic study of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, which crystallizes in an orthorhombic system. The crystal data and refinement parameters from this study offer a comprehensive view of the molecule's solid-state structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₇NO₄S |

| Formula Weight (Mᵣ) | 259.32 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 17.9308 (5) |

| b (Å) | 7.1881 (2) |

| c (Å) | 19.8333 (6) |

| Volume (V) (ų) | 2556.28 (13) |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

| R-factor (R[F² > 2σ(F²)]) | 0.050 |

Data sourced from the crystallographic study of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.gov

The internal geometry and conformational preferences of this compound derivatives are dictated by a combination of steric and electronic effects, including the formation of intramolecular hydrogen bonds.

In the crystalline state of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, the conformation of the two ethanol substituents is significantly influenced by the formation of an intramolecular O—H⋯O hydrogen bond. This interaction creates an S(8) ring motif, a common feature in molecules with similar functionalities nih.gov. This hydrogen bond plays a crucial role in holding the two CH₂CH₂OH groups in a nearly coplanar arrangement, with a root-mean-square deviation of 0.185 Å nih.gov. The unsymmetrical orientation of the ethanol substituents around the nitrogen atom is a direct consequence of this intramolecular interaction nih.gov.

The nitrogen atom within the diethanolamine (B148213) substituent of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide exhibits a geometry that is approximately sp³ hybridized nih.gov. The arrangement around the nitrogen atom (N1) is nearly pyramidal, as evidenced by the bond angles: C8—N1—S1 = 117.49 (14)°, C10—N1—S1 = 116.76 (14)°, and C8—N1—C10 = 117.98 (18)° nih.gov. These values indicate a slight distortion from ideal tetrahedral geometry, likely due to the steric bulk of the substituents.

Beyond the individual molecular structure, the crystal packing of this compound derivatives is governed by a network of intermolecular forces. These interactions are fundamental to the stability and properties of the crystalline material. In the crystal structure of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, intermolecular O—H⋯O hydrogen bonds link adjacent molecules, forming zigzag chains that propagate along the b-axis nih.gov. These primary chains are further interconnected by weaker C—H⋯O and C—H⋯π interactions, ultimately building a three-dimensional network structure where molecules are stacked along the b-axis direction nih.gov.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O3—H3···O4ⁱ | 0.82 | 1.97 | 2.784 (2) | 172 |

| C10—H10A···O1ⁱⁱ | 0.97 | 2.61 | 3.361 (3) | 135 |

| C3—H3···Cg1ⁱⁱⁱ | 0.93 | 2.78 | 3.522 (2) | 138 |

Symmetry codes: (i) x, 1+y, z; (ii) -1/2+x, 3/2-y, 2-z; (iii) 1/2-x, 1-y, -1/2+z. Cg1 is the centroid of the C1–C6 tolyl ring. Data sourced from the crystallographic study of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.gov

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although specific data for this compound is sparse, data from analogous compounds allows for a reliable prediction of its spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the two N-ethyl chains. The aromatic protons of the benzenesulfonamide (B165840) group would typically appear as a complex multiplet in the range of 7.5-8.0 ppm. The methylene protons of the two equivalent hydroxyethyl (B10761427) groups (-N-CH₂-CH₂-OH) would give rise to two triplets. The methylene group attached to the nitrogen (-N-CH₂) would be expected around 3.2-3.4 ppm, while the methylene group attached to the hydroxyl group (-CH₂-OH) would appear further downfield, typically around 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The aromatic carbons would produce signals in the 125-140 ppm region. The two distinct methylene carbons of the hydroxyethyl groups would appear in the aliphatic region, with the carbon adjacent to the nitrogen (-N-CH₂) resonating at approximately 50-55 ppm and the carbon bonded to the hydroxyl group (-CH₂-OH) appearing around 60-65 ppm.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.5-8.0 | Aromatic C-H |

| ¹H | ~3.8-4.0 | -CH₂-OH |

| ¹H | ~3.2-3.4 | -N-CH₂- |

| ¹³C | ~125-140 | Aromatic C |

| ¹³C | ~60-65 | -CH₂-OH |

| ¹³C | ~50-55 | -N-CH₂- |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹. The broadening is a direct consequence of the intermolecular hydrogen bonding (O—H···O) present in the condensed phase.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the methylene groups will be observed as stronger bands just below 3000 cm⁻¹ (approx. 3000-2850 cm⁻¹).

S=O Stretches: The sulfonyl group (SO₂) gives rise to two very strong and characteristic absorption bands. The asymmetric stretch is found in the 1350-1300 cm⁻¹ range, while the symmetric stretch appears between 1160-1140 cm⁻¹. These are often the most intense peaks in the spectrum.

Aromatic C=C Stretches: The vibrations of the benzene (B151609) ring typically produce several medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O and C-N Stretches: The C-O single bond stretch of the primary alcohol and the C-N single bond stretch will appear in the fingerprint region of the spectrum, typically between 1260-1000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| SO₂ (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 | Strong |

| SO₂ (Sulfonamide) | Symmetric Stretch | 1160 - 1140 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Weak |

| C-O (Alcohol) | Stretch | 1260 - 1000 | Medium-Strong |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the geometric and electronic properties of molecules. researchgate.net For benzenesulfonamide (B165840) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p) or B3PW91/6-31g(d,p), are employed to determine the most stable three-dimensional conformation of the molecule—a process known as structural optimization. mkjc.inmdpi.com

This optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a related compound, N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, experimental X-ray diffraction data revealed specific bond angles around the nitrogen atom to be approximately 117-118°, indicating a geometry close to pyramidal. nih.gov DFT calculations would aim to reproduce these experimental parameters, providing a validated computational model. The optimized structure of N,N-bis(2-hydroxyethyl)benzenesulfonamide would likely show the sulfonamide group's characteristic distorted tetrahedral geometry around the sulfur atom. mdpi.com

Beyond structural parameters, DFT is used to calculate key electronic properties that govern the molecule's behavior. These properties provide a quantitative measure of the molecule's electronic characteristics.

Table 1: Key Electronic Properties Calculated via DFT

| Property | Description | Significance |

| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates the stability of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule arising from the asymmetrical distribution of electron density. researchgate.net | Influences solubility, intermolecular interactions, and how the molecule interacts with external electric fields. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. researchgate.net | Relates to the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. researchgate.net | Relates to the molecule's ability to act as an electron acceptor. |

These calculations are fundamental for understanding the intrinsic properties of this compound, forming the basis for further computational analyses. researchgate.net

Computational Spectroscopic Analysis (e.g., Predicted NMR and IR Spectra)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds in its optimized geometry. These calculations can predict the positions and intensities of absorption bands. For sulfonamides, characteristic vibrational modes include S=O stretching, S-N stretching, and various vibrations of the benzene (B151609) ring and hydroxyethyl (B10761427) groups. researchgate.net For instance, the S-N stretching mode is typically observed in the 905 ± 30 cm⁻¹ range, while SO₂ stretching modes appear between 1358-1130 cm⁻¹. researchgate.net Computational models like Graphormer-IR can even predict experimental IR spectra directly from the molecular structure. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) in the molecule. These shielding values are then converted into chemical shifts (δ), which are highly sensitive to the local electronic environment of each atom. Online databases and software can provide predicted ¹H NMR spectra based on the chemical structure. nmrdb.org For the related N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, experimental ¹H NMR data shows signals corresponding to the aromatic protons, the methylene groups adjacent to the hydroxyl group, the methylene groups adjacent to the nitrogen, and the methyl group protons. nih.gov Computational predictions would aim to replicate these chemical shifts and their coupling patterns.

Table 2: Predicted vs. Experimental ¹H NMR Data for a Similar Sulfonamide

| Protons | Predicted Chemical Shift Range (ppm) | Experimental Chemical Shift (ppm) for N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide nih.gov |

| Aromatic (d) | 7.6 - 7.8 | 7.70 |

| Aromatic (d) | 7.3 - 7.5 | 7.33 |

| –CH₂OH (t) | 3.7 - 3.9 | 3.87 |

| –CH₂N– (t) | 3.1 - 3.3 | 3.23 |

Note: Predicted values are estimations based on typical functional group ranges. Actual computational predictions would yield more precise values.

Analysis of Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mkjc.in

HOMO: This orbital contains the highest-energy electrons and represents the molecule's ability to donate electrons. A higher HOMO energy (EHOMO) suggests a greater tendency to act as a nucleophile. semanticscholar.org

LUMO: This is the lowest-energy empty orbital and represents the molecule's ability to accept electrons. A lower LUMO energy (ELUMO) indicates a greater tendency to act as an electrophile. semanticscholar.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap signifies that the molecule is more easily polarized and more reactive. semanticscholar.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical behavior. scielo.org.mx

Table 3: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; soft molecules are more reactive. |

| Electrophilicity Index (ω) | ω = χ²/2η | A measure of the energy stabilization when the molecule accepts electrons; quantifies its electrophilic character. researchgate.net |

These descriptors provide a framework for predicting how this compound might behave in chemical reactions. researchgate.net

Investigation of Intramolecular and Intermolecular Interaction Energies

This compound possesses several functional groups capable of forming non-covalent interactions, which are critical for determining its conformation and crystal packing. Computational methods are used to identify and quantify the strength of these interactions. mdpi.comnih.gov

Intramolecular Interactions: The conformation of the bis(2-hydroxyethyl) segment is significantly influenced by intramolecular hydrogen bonding. In the closely related N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a key intramolecular O—H⋯O hydrogen bond is observed, which forms a stable ring structure. nih.gov Computational studies can calculate the energy of this interaction, confirming its role in stabilizing a specific molecular conformation.

Intermolecular Interactions: In the solid state, molecules interact with their neighbors through a network of intermolecular forces. For sulfonamides, these commonly include:

Hydrogen Bonds: Strong O—H⋯O and N—H⋯O hydrogen bonds are primary drivers of supramolecular assembly. mdpi.comnih.gov The two hydroxyl groups and the two sulfonyl oxygens in this compound are prime candidates for extensive hydrogen bonding networks.

Coordination Chemistry and Ligand Properties

N,N-bis(2-hydroxyethyl)benzenesulfonamide as a Chelating Agent

This compound possesses multiple potential donor sites: the tertiary nitrogen atom and the oxygen atoms of the two hydroxyl groups. This arrangement allows it to function as a multidentate ligand, capable of forming stable chelate rings with a central metal ion. The geometry of the diethanolamine (B148213) backbone is crucial for its chelating ability, enabling the formation of stable five-membered rings when coordinating through the nitrogen and an oxygen atom. krishisanskriti.org

The ligand can adopt several coordination modes:

Tridentate (N,O,O') Chelation: In its most common chelating mode, the ligand can bind to a single metal center using the nitrogen and both hydroxyl oxygen atoms. This forms two adjacent five-membered chelate rings, a thermodynamically favorable arrangement known as the chelate effect.

Bidentate (N,O) Chelation: The ligand might coordinate using the nitrogen and only one of the hydroxyl groups, leaving the second hydroxyl group uncoordinated or involved in hydrogen bonding.

Bridging Ligand: Upon deprotonation of one or both hydroxyl groups, the resulting alkoxide oxygen(s) can bridge two metal centers. This leads to the formation of binuclear or polynuclear complexes. This bridging behavior is well-documented for simpler diethanolamine (dea) ligands, which readily form dimeric structures with metal ions like copper(II) and cobalt(II) through alkoxo bridges. researchgate.net

The sulfonamide group, while not typically a strong coordinating group itself, can influence the electronic properties of the nitrogen donor atom, thereby modulating the stability and reactivity of the resulting metal complexes.

Design and Synthesis of Metal Complexes Featuring Diethanolamine-Derived Ligands

The synthesis of metal complexes with ligands derived from diethanolamine, such as this compound, generally follows straightforward procedures in coordination chemistry. A common method involves the reaction of a metal salt (e.g., chlorides, sulfates, or nitrates) with the ligand in a suitable solvent, such as ethanol, methanol, or water.

The general synthetic approach can be summarized as:

Step 1: Dissolving the metal salt and the ligand separately in an appropriate solvent.

Step 2: Mixing the solutions, often with gentle heating and stirring, to facilitate the complexation reaction.

Step 3: Inducing precipitation or crystallization of the metal complex by cooling the solution, slow evaporation of the solvent, or addition of a less-polar co-solvent.

Step 4: Isolating the solid product by filtration, followed by washing and drying.

The stoichiometry of the reactants (metal-to-ligand ratio) and the reaction conditions (pH, temperature, solvent) are critical factors that determine the nature of the final product. For instance, studies with diethanolamine have shown that Co(II) and Cu(II) tend to form dimeric complexes, whereas Ni(II) and Zn(II) often yield mononuclear species under similar conditions. researchgate.net The synthesis of sulfonamide-based Schiff base complexes has also demonstrated the versatility of the sulfonamide framework in forming stable, often octahedral, metal derivatives. nih.govresearchgate.net

Spectroscopic and Structural Characterization of Metal-Ligand Adducts

A comprehensive characterization of metal complexes is essential to elucidate their structure, bonding, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands associated with the O-H, C-N, and S=O functional groups of this compound are monitored. A shift in the position and a change in the intensity or shape of these bands upon complexation provide direct evidence of ligand binding. For example, a downward shift in the S-N stretching frequency can indicate coordination involving the sulfonamide moiety or changes in the electronic environment upon chelation. sjp.ac.lk The broad O-H stretching band, typically observed around 3300-3500 cm⁻¹, is also expected to shift upon coordination of the hydroxyl groups. krishisanskriti.org

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are indicative of the coordination geometry around the metal center. The d-d transitions for transition metal complexes typically appear in the visible region and their position and intensity are sensitive to the ligand field strength and the coordination environment (e.g., tetrahedral vs. octahedral).

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the empirical formula and molecular weight of the synthesized complexes, verifying the metal-to-ligand stoichiometry.

Table 1: Expected Spectroscopic Data for a Hypothetical [M(L)₂] Complex (where L = this compound)

| Technique | Key Feature | Expected Observation upon Complexation |

| FT-IR | O-H Stretch | Broadening and shift to lower frequency |

| C-N Stretch | Shift in frequency | |

| S=O Stretch | Possible shift due to electronic effects | |

| New Bands | Appearance of M-N and M-O bands in the far-IR region | |

| UV-Vis | d-d transitions | Bands in the visible region characteristic of the metal ion's geometry |

| ¹H NMR | -CH₂- protons | Shift in chemical shifts due to proximity to the paramagnetic metal center |

Ligand Design Principles for Specific Metal Ion Coordination

The design of ligands with high selectivity for specific metal ions is a central goal in coordination chemistry. Several key principles guide this process, many of which are applicable to this compound and its derivatives.

Hard and Soft Acids and Bases (HSAB) Principle: This principle classifies metal ions (Lewis acids) and ligand donor atoms (Lewis bases) as "hard" or "soft." Hard acids (e.g., Fe³⁺, Mg²⁺, Ca²⁺) prefer to bind with hard bases, while soft acids (e.g., Ag⁺, Hg²⁺) prefer soft bases. The nitrogen and oxygen donor atoms in this compound are hard bases. rsc.org Therefore, this ligand is expected to form more stable complexes with hard or borderline metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). rsc.orgbiointerfaceresearch.com

The Chelate Effect: Multidentate ligands, like the one discussed, form more stable complexes than an equivalent number of monodentate ligands. This is due to a favorable increase in entropy upon displacing multiple solvent molecules. The formation of five- or six-membered chelate rings is particularly stable. biointerfaceresearch.comworktribe.com The bis(2-hydroxyethyl)amino moiety is perfectly pre-organized to form stable five-membered rings with a metal ion.

Steric and Electronic Tuning: The bulky benzenesulfonamide (B165840) group can introduce steric hindrance that may influence the coordination geometry and the number of ligands that can bind to a metal center. This steric demand can be exploited to achieve selectivity. semanticscholar.org Furthermore, modifying the electronic properties of the benzene (B151609) ring with electron-donating or electron-withdrawing substituents can fine-tune the basicity of the nitrogen donor atom, thereby altering the stability of the metal complexes.

Preorganization and Ligand Rigidity: Ligands that are "preorganized" — meaning their conformation in the free state is close to the conformation required for metal binding — form complexes with higher stability. While the diethanolamine backbone is relatively flexible, its conformational preferences can be influenced by intramolecular hydrogen bonding, which could favor a specific binding geometry.

Catalytic Applications of Metal-N,N-bis(2-hydroxyethyl)benzenesulfonamide Complexes

Metal complexes are widely used as catalysts in a vast array of organic transformations. nih.gov While specific catalytic studies on this compound complexes are not extensively reported, the structural similarities to other well-studied ligands allow for informed predictions of their potential applications.

The presence of the diethanolamine framework is key. Metal complexes featuring diethanolamine and its derivatives are known to have applications in organometallic catalysis. researchgate.net For example, palladium(II) complexes containing sulfonamide-based ligands have shown catalytic activity in the oxidation of alcohols. dntb.gov.ua Organotellurium ligands, another class of sulfur-containing compounds, form metal complexes active in Suzuki-Miyaura and Mizoroki-Heck coupling reactions. rsc.org

Given these precedents, it is plausible that metal complexes of this compound could serve as effective catalysts in various reactions, including:

Oxidation Reactions: The redox-active nature of transition metals like copper and cobalt, combined with the stabilizing sulfonamide ligand, could be harnessed for the catalytic oxidation of substrates such as alcohols or phenols.

Carbon-Carbon Coupling Reactions: Palladium or nickel complexes of this ligand could potentially catalyze cross-coupling reactions, which are fundamental in synthetic organic chemistry.

Polymerization: The defined coordination geometry of these complexes could be suitable for catalyzing olefin polymerization or ring-opening polymerization reactions.

The benzenesulfonamide group can provide thermal and chemical stability to the catalytic center, while the hydroxyl groups could be functionalized to immobilize the catalyst on a solid support, facilitating its recovery and reuse.

Advanced Materials Science Applications of N,n Bis 2 Hydroxyethyl Benzenesulfonamide Derivatives

Integration into Polymer Systems

The difunctional nature of N,N-bis(2-hydroxyethyl)benzenesulfonamide, owing to its two terminal hydroxyethyl (B10761427) groups, allows it to be readily integrated into various polymer structures. This integration can significantly alter and enhance the properties of the resulting materials.

This compound can function as a diol monomer in polycondensation reactions. The two hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the benzenesulfonamide (B165840) moiety into the polymer backbone can enhance properties such as thermal stability and mechanical strength.

Furthermore, this compound can act as a cross-linking agent. In polymerization processes involving acrylic or vinylic monomers, molecules like N,N'-methylenebisacrylamide are used to create three-dimensional networks by linking linear polymer chains. wikipedia.orgatamanchemicals.com Similarly, this compound can be functionalized and used to introduce cross-links into polymer gels, creating robust network structures that improve the material's firmness and structural integrity. atamanchemicals.com The density of these cross-links is a critical factor in determining the final properties of the gel. wikipedia.org

The structure of this compound is well-suited for modifying existing polymer resins, such as poly(ester amide)s (PEAs) and polyurethanes (PUs).

In the synthesis of Poly(ester amide)s , which contain both ester and amide linkages, this compound can be introduced as a specialty diol. nih.gov PEAs are valued for combining the biodegradability of polyesters with the superior thermal and mechanical properties of polyamides. nih.gov Research on similar structures, such as 4-amino-N,N-bis(2-hydroxyethyl) benzamide, has shown that their incorporation into PEA resins can significantly improve the performance of the resulting polymer film, including enhanced corrosion resistance. whiterose.ac.uk The introduction of the benzenesulfonamide group is expected to yield similar or enhanced benefits due to the stability of the sulfonamide bond.

For Polyurethane Resins , this compound can be used as a chain extender or as part of the initial polyol component. In polyurethane synthesis, diols react with diisocyanates to form the characteristic urethane (B1682113) linkages. Using a sulfonamide-containing diol introduces this functional group into the polyurethane backbone. This modification can improve the cohesive strength of the resin, its adhesion to metal substrates, and the hardness and thermal stability of the final coating. google.com

The integration of this compound derivatives into polymer matrices has a pronounced effect on their mechanical and chemical properties.

Mechanical Properties: The rigid aromatic ring and the stable sulfonamide group contribute to increased stiffness and thermal stability of the polymer. When used as a cross-linker, it can significantly increase the Young's modulus, a measure of stiffness. sinica.edu.tw Studies on various hydrogels and polymer composites have consistently shown that increasing the concentration of the cross-linking agent leads to a higher elastic modulus and enhanced mechanical strength. sinica.edu.twscu.edu The introduction of fillers or modifying agents into a polymer matrix, such as ultra-high molecular weight polyethylene, can lead to a significant increase in tensile strength and elongation at break. mdpi.com

The following table summarizes the expected influence of incorporating this compound into polymer systems.

| Property | Influence | Rationale |

| Thermal Stability | Increased | Introduction of stable benzenesulfonamide group into the polymer backbone. vulcanchem.com |

| Mechanical Strength | Increased | Rigid aromatic structure enhances stiffness; potential for cross-linking increases network density. nih.govmdpi.com |

| Young's Modulus | Increased | Higher cross-link density leads to a stiffer material. sinica.edu.twscu.edu |

| Corrosion Resistance | Improved | Modification of the polymer backbone enhances protective film performance. whiterose.ac.uk |

| Adhesion | Improved | The polarity of the sulfonamide group can improve adhesion to substrates. google.com |

Role in Coatings and Surface Functionality

Derivatives of this compound are valuable in the formulation of high-performance coatings. When integrated into resins like poly(ester amide)s or polyurethanes, they serve as binders in paint formulations. whiterose.ac.ukgoogle.com These modified resins can be used in electrophoretic coatings, where an electric current is used to deposit the coating onto a conductive substrate. google.com The resulting films exhibit improved properties such as higher gloss, hardness, acid resistance, and thermal stability. google.com Furthermore, the introduction of these specific chemical structures can significantly enhance the corrosion resistance of the coating on metal surfaces. whiterose.ac.uk In specialized applications, related N-(2-hydroxyethyl)benzenesulfonamide derivatives can also function as photoinitiators in UV-curable coatings, which harden upon exposure to ultraviolet light. vulcanchem.com

Applications in Advanced Functional Materials

Beyond structural polymers and coatings, this compound and its close analogues are key components in the synthesis of advanced functional materials, particularly in the field of colorants.

Derivatives of N,N-bis(2-hydroxyethyl)aniline serve as important intermediates in the production of disperse dyes and hair colorants. dyestuffintermediates.com In the synthesis of azo dyes, an aromatic amine is diazotized and then reacted with a coupling component. N,N-bis(2-hydroxyethyl)aniline derivatives act as such coupling components.

For example, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine is used in the manufacturing of several disperse dyes. dyestuffintermediates.com The reaction involves coupling the N,N-bis(2-hydroxyethyl) derivative with the diazonium salt of another aromatic amine.

| Disperse Dye | Diazo Component | Coupling Component |

| Disperse Brown 1 | 2,6-Dichloro-4-nitroaniline | N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine dyestuffintermediates.com |

| Disperse Brown 4 | 2-Bromo-6-chloro-4-nitrobenzenamine | N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine dyestuffintermediates.com |

In the cosmetics industry, related compounds like N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate are used as ingredients in permanent hair dye formulations. incibeauty.comcosmeticsinfo.org These compounds act as "developers" or precursors that form the final color inside the hair fiber through an oxidative chemical reaction. cosmeticsinfo.orgcosmileeurope.eu The final color depends on the specific combination of developer and coupler molecules used in the formulation. cosmeticsinfo.org

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission is a photophysical phenomenon where non-luminescent or weakly luminescent molecules in a dilute solution become highly emissive upon aggregation. This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Molecules exhibiting AIE, known as AIEgens, are of significant interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The core structure of this compound, containing a phenyl ring and a sulfonamide group, could potentially be incorporated into larger molecular structures designed to exhibit AIE. The sulfonamide group can act as an electron-withdrawing moiety, which is a common feature in many AIEgens. By chemically modifying the benzenesulfonamide core with rotor units, such as tetraphenylethylene (B103901) (TPE) or other similar propeller-shaped molecules, it might be possible to synthesize novel AIE-active compounds.

The two hydroxyethyl groups on the nitrogen atom offer reactive sites for polymerization or for grafting onto other molecular scaffolds. This could enable the creation of AIE-active polymers where the this compound derivative acts as a key building block. The resulting polymers could exhibit tunable AIE properties depending on the polymer backbone and the concentration of the AIE-active moiety.

Table 1: Hypothetical AIEgen Incorporating a Benzenesulfonamide Moiety

| Component | Function | Potential Contribution to AIE |

|---|---|---|

| Tetraphenylethylene (TPE) | Rotor Unit | Induces AIE through restriction of intramolecular rotation in the aggregated state. |

| Benzenesulfonamide | Core Structure | Provides structural rigidity and can act as an electron-withdrawing group to tune photophysical properties. |

Further research would be necessary to synthesize and characterize such materials to validate their AIE properties and explore their potential applications.

Insulating Materials

The diethanolamine-derived structure of this compound makes it a candidate for use in the formulation of insulating materials, particularly in epoxy and polyurethane systems. The two hydroxyl groups can react with isocyanates to form urethane linkages or with epoxy groups, making it a potential chain extender, crosslinker, or reactive additive in polymer formulations.

In polyurethane systems, diols are fundamental building blocks. The incorporation of a benzenesulfonamide group into the polymer backbone via this compound could enhance the thermal stability and modify the dielectric properties of the resulting polyurethane. The rigid aromatic ring of the benzenesulfonamide moiety could increase the glass transition temperature (Tg) of the polymer, leading to better performance at elevated temperatures.

In epoxy resin formulations, compounds with hydroxyl groups can act as co-curing agents or reactive diluents. The addition of this compound to an epoxy system could improve its toughness and flexibility. The sulfonamide group might also impart a degree of flame retardancy. The dielectric properties of such modified epoxy resins would be of key interest for electrical insulation applications.

Although detailed experimental data on the insulating properties of polymers specifically derived from this compound are scarce, related compounds have been explored in insulating material patents. For instance, N,N-bis(2-hydroxyethyl)aniline has been mentioned as a component in epoxy resin compositions for electrical insulation. This suggests that the diethanolamine (B148213) functionality is valuable in this context.

Table 2: Potential Roles of this compound Derivatives in Insulating Polymers

| Polymer System | Potential Role | Anticipated Property Enhancement |

|---|---|---|

| Polyurethane | Chain Extender / Diol Component | Increased thermal stability, modified dielectric constant. |

Future research is required to fully investigate the synthesis of polymers incorporating this compound and to characterize their mechanical, thermal, and, most importantly, their dielectric and insulating properties to determine their suitability for advanced materials science applications.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides and amines, which can be hazardous and generate significant waste. researchgate.nettandfonline.com The development of greener synthetic methodologies is paramount. Future research should focus on creating more sustainable and efficient pathways to N,N-bis(2-hydroxyethyl)benzenesulfonamide.

Key areas for exploration include:

Solvent-Free and Aqueous Synthesis: Investigating mechanochemical methods that eliminate the need for solvents altogether is a promising avenue. rsc.org Additionally, leveraging water as a green solvent, where feasible, can significantly reduce the environmental impact of the synthesis. tandfonline.comsci-hub.se

Catalytic Approaches: The use of novel catalysts could enable more efficient and selective reactions under milder conditions. This includes exploring metal-free catalytic systems to avoid contamination of the final product with residual metals. researchgate.net

Alternative Reagents: Research into replacing traditional chlorinating agents with more environmentally benign alternatives could reduce the generation of hazardous byproducts. rsc.org The use of stable and readily available starting materials, such as sodium sulfinates and nitroarenes, should also be explored. researchgate.net

Flow Chemistry: The implementation of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved purity, and safer processes. sci-hub.se

A comparative table of potential sustainable synthetic routes is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Mechanosynthesis | Solvent-free, reduced waste, potentially lower energy consumption. rsc.org | Scalability, ensuring complete reaction, and product isolation. |

| Aqueous Synthesis | Use of a non-toxic, inexpensive, and environmentally benign solvent. tandfonline.com | Overcoming solubility issues of reactants and products. |

| Catalytic Methods | Increased reaction rates, higher selectivity, and milder reaction conditions. researchgate.net | Catalyst cost, stability, and removal from the final product. |

| Flow Chemistry | Enhanced safety, improved process control, and easier scalability. sci-hub.se | Initial setup cost and optimization of flow parameters. |

Advanced Spectroscopic and Structural Correlation Studies

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its properties and reactivity. While basic characterization is a standard practice, future research should employ advanced spectroscopic techniques to build a comprehensive structure-property relationship.

Future studies could include:

Multinuclear and Multidimensional NMR Spectroscopy: Beyond standard proton and carbon NMR, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignments and reveal through-bond and through-space correlations.

Rotational Spectroscopy: This high-resolution technique can provide precise information about the molecule's geometry and conformational preferences in the gas phase, offering a benchmark for computational models. kcl.ac.uk

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, intramolecular and intermolecular interactions, and packing arrangements. nih.gov This data is invaluable for understanding the physical properties of the material.

Vibrational Spectroscopy (FT-IR and Raman): In-depth analysis of the vibrational modes, aided by computational calculations, can offer insights into the strength of hydrogen bonds and other non-covalent interactions. researchgate.net

These advanced techniques will allow for a detailed correlation between spectroscopic data and the molecule's structural features, such as bond lengths, bond angles, and dihedral angles.

Expansion of Computational Modeling to Complex Systems and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.govnih.gov Future computational studies on this compound should move beyond simple gas-phase calculations to explore more complex phenomena.

Prospective computational research directions include:

Solvation Effects: Modeling the compound in different solvent environments using implicit and explicit solvent models to understand how the solvent influences its conformation and reactivity. nih.gov

Intermolecular Interactions: Simulating the formation of dimers and larger aggregates to study the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. mdpi.com

Reaction Mechanisms: Elucidating the transition states and reaction pathways for the synthesis and functionalization of the molecule to guide the development of more efficient chemical processes.

Predictive Modeling of Properties: Using Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques to predict potential biological activities or material properties of the compound and its derivatives. researchgate.net

The following table outlines potential computational studies and their expected outcomes:

| Computational Method | Research Focus | Expected Outcomes |

| DFT with Solvation Models | Conformational analysis in solution. | Understanding of solvent-dependent structural preferences. |

| Molecular Dynamics (MD) | Behavior in complex environments (e.g., in a polymer matrix or at an interface). | Insights into interactions with other molecules and surfaces. |

| Transition State Theory | Elucidation of reaction mechanisms. | Prediction of reaction kinetics and optimization of reaction conditions. |

| QSAR and Molecular Docking | Prediction of biological activity. researchgate.net | Identification of potential therapeutic targets and design of new derivatives. researchgate.net |

Exploration of this compound in Emerging Material Technologies

The presence of two primary alcohol functionalities in this compound makes it an attractive building block for the synthesis of novel polymers and materials.

Future research in this area should investigate:

Polymer Synthesis: Its use as a monomer in the synthesis of polyesters, polyurethanes, and polycarbonates. The incorporation of the benzenesulfonamide (B165840) moiety into the polymer backbone could impart unique properties such as improved thermal stability, flame retardancy, or specific biological activities.

Cross-linking Agent: The diol functionality could be utilized to cross-link polymer chains, leading to the formation of thermosetting resins or hydrogels with tailored mechanical and swelling properties.

Surface Modification: The compound could be grafted onto the surface of materials to alter their surface properties, such as hydrophilicity, biocompatibility, or adhesion.

Surfactant Properties: While the parent compound is likely too small to be an effective surfactant, its structure could serve as a hydrophilic head group for the synthesis of novel surfactants with long hydrophobic tails, potentially with unique aggregation and interfacial properties. ontosight.ai

Investigation of New Chemical Reactivities and Functionalizations

The chemical versatility of this compound allows for a wide range of chemical modifications to generate a library of new compounds with potentially valuable properties.

Unexplored areas of its chemical reactivity include:

Esterification and Etherification: The two hydroxyl groups are prime sites for esterification and etherification reactions to introduce a variety of functional groups, thereby tuning the solubility, reactivity, and biological activity of the molecule.

Oxidation: Selective oxidation of one or both of the primary alcohols to aldehydes or carboxylic acids would provide new synthetic handles for further derivatization, such as the formation of imines or amides.

Functionalization of the Benzene (B151609) Ring: Electrophilic aromatic substitution reactions on the benzene ring could be explored to introduce additional functionalities, although the sulfonamide group is deactivating.

Coordination Chemistry: The oxygen and nitrogen atoms in the molecule could act as ligands for metal ions, leading to the formation of novel coordination complexes with potential applications in catalysis or materials science. mdpi.com

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure chemical entity into a valuable tool for innovation in both chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-bis(2-hydroxyethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of p-toluenesulfonyl chloride with diethanolamine. Key steps include maintaining anhydrous conditions and controlling stoichiometry to minimize byproducts. For analogs, substituted phenols or N-phthaloylglycine derivatives may serve as precursors, with reaction temperatures optimized between 60–80°C to balance yield and purity .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) or melting point analysis (literature mp: 152–154°C for related structures) .

Q. How should researchers characterize the molecular structure and purity of This compound?

- Techniques :

- X-ray crystallography : Resolves bond lengths (e.g., S–O bonds at ~1.43 Å) and torsion angles, confirming stereoelectronic effects .

- NMR : NMR peaks for hydroxyl groups appear as broad singlets (~δ 5.2 ppm), while aromatic protons resonate at δ 7.2–7.8 ppm .

- Mass spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 260.32 .

Q. What safety protocols are critical for handling This compound in laboratory settings?

- Handling : Use PPE (gloves, goggles) due to limited toxicity data. Avoid inhalation; work in a fume hood .

- Storage : Store in sealed containers at 2–8°C under inert gas (N) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does This compound interact with metal ions in buffer systems, and how might this affect experimental outcomes?

- Complexation Studies : Analogous zwitterionic sulfonamides (e.g., DIPSO) exhibit Cu-binding with log β = 5.02, forming 1:1 to 1:6 complexes. Use competitive ligands (e.g., EDTA) or voltammetry to mitigate interference in trace metal studies .

- Surfactant Effects : At >10 mM, related compounds reduce surface tension by 15–20%, impacting lipid bilayer or protein stability assays .

Q. What strategies can resolve contradictions in thermal stability data for This compound derivatives?

- Case Study : Discrepancies in reported boiling points (e.g., 452°C vs. decomposition at 300°C) may arise from impurities or oxidative degradation. Use thermogravimetric analysis (TGA) under N to isolate decomposition pathways (onset ~250°C) .

- Mitigation : Purify via recrystallization (ethanol/water) and validate with differential scanning calorimetry (DSC) .

Q. How can computational modeling predict the reactivity of This compound in drug delivery systems?

- Approach :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to assess nucleophilic sites (e.g., hydroxyl groups with Fukui indices >0.1) .

- MD simulations : Model interactions with lipid membranes (e.g., POPC bilayers) to predict permeability coefficients (log P ~0.5) .

Q. What analytical challenges arise in quantifying This compound in biological matrices, and how can they be addressed?

- Issues : Low UV absorbance (λ ~210 nm) and matrix interference.

- Solutions :

- Derivatize with dansyl chloride for fluorescence detection (λ/λ = 340/525 nm) .

- Use LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water gradient) for ng/mL sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.